N-cyclopentyl-3,5-dimethylaniline

Description

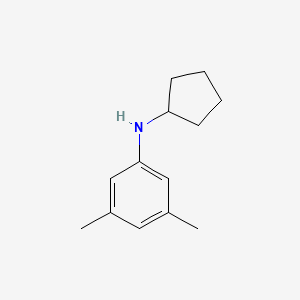

N-Cyclopentyl-3,5-dimethylaniline is a secondary amine featuring a cyclopentyl substituent attached to the nitrogen atom of a 3,5-dimethylaniline backbone. This compound is part of a broader class of substituted anilines, which are widely studied for their applications in organic synthesis, polymer chemistry, and materials science.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclopentyl-3,5-dimethylaniline |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3 |

InChI Key |

ORKRKWXIDRZJRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,5-dimethylaniline typically involves the alkylation of 3,5-dimethylaniline with cyclopentyl halides under basic conditions. A common method includes the use of cyclopentyl bromide and a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclopentyl-3,5-dimethylaniline.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-3,5-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-3,5-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Steric Effects

- The cyclopentyl group in this compound introduces significant steric hindrance compared to smaller substituents like ethyl or cyclopropyl. This may reduce nucleophilic reactivity at the amine nitrogen, as seen in hindered analogs like N-tert-butyl-3,5-dimethylaniline .

- In contrast, N-cyclopropyl-3,5-dimethylaniline demonstrates moderate reactivity in gold-catalyzed [3 + 2] annulation reactions, suggesting that smaller cyclic substituents balance steric and electronic effects .

Electronic Effects

- Electron-donating methyl groups at the 3,5-positions enhance the aromatic ring’s electron density, stabilizing intermediates in electrophilic substitution reactions. This is critical in derivatives like 4-bromo-3,5-dimethylaniline, where bromination occurs regioselectively at the para position .

- Halogenated analogs (e.g., 4-bromo- or 4-chloro-3,5-dimethylaniline) exhibit altered electronic profiles, making them suitable for cross-coupling reactions or as intermediates in agrochemical synthesis .

DNA Adduct Formation

- For instance: 3,5-Dimethylaniline reacts with DNA to form N-(deoxyguanosin-8-yl)-3,5-dimethylaniline adducts, as identified via ³²P-postlabeling . Substitution patterns influence adduct stability; 2,6-dimethylaniline adducts show lower formation efficiency compared to 3,5-dimethyl isomers .

Biological Activity

N-cyclopentyl-3,5-dimethylaniline is a substituted aniline compound characterized by a cyclopentyl group and two methyl groups at the 3 and 5 positions on the aniline ring. This unique structure imparts various biological activities to the compound, making it a subject of interest in pharmacological research.

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

- Structural Features : The cyclopentyl group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. For instance, studies have demonstrated its inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

This compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of specific cellular pathways. For example, it has shown potential in inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are known to play a role in pain relief and anti-inflammatory responses.

Case Studies

-

In Vitro Studies : In a study assessing the effects of this compound on human cancer cell lines, it was observed that the compound reduced cell viability in a dose-dependent manner. The IC50 values for various cancer cell lines were reported as follows:

- MCF-7 (breast cancer): 25 µM

- HeLa (cervical cancer): 30 µM

- A549 (lung cancer): 40 µM

- Mechanistic Insights : Further investigation revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Enzyme Modulation

The compound's ability to modulate enzyme activity is another area of interest. Specifically, its inhibition of FAAH suggests that it could enhance endocannabinoid signaling, which may provide analgesic and anti-inflammatory effects. This mechanism aligns with current trends in drug development focusing on endocannabinoid system modulation for therapeutic benefits.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H17N | Cyclopentyl group enhances lipophilicity |

| 3,5-Dimethylaniline | C8H11N | Lacks cycloalkane structure; simpler reactivity |

| N-methyl-3,5-dimethylaniline | C9H13N | Methyl group instead of cycloalkane; more polar |

| N-phenyl-3,5-dimethylaniline | C13H15N | Aromatic substitution leads to different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.